Quinoline, 2-chloro-4-methyl-6-(1-methylethyl)-
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Overview
Description
- is a heterocyclic compound with the following chemical formula:
- It belongs to the quinoline family, which plays a significant role in natural and synthetic chemistry due to its diverse biological and pharmacological activities .
- Quinoline derivatives have been isolated from natural sources (e.g., quinines from Cinchona bark) and used in medicine .
2-Chloro-4-methyl-6-(1-methylethyl)quinoline: C10H8ClN
.Preparation Methods
- The synthetic routes for this compound involve the chlorination of 2-methylquinoline. The reaction typically occurs at the 4-position, resulting in the formation of 2-chloro-4-methylquinoline.
- Industrial production methods may vary, but they often involve chlorination of 2-methylquinoline using chlorine gas or other chlorinating agents.
Chemical Reactions Analysis
Oxidation: 2-chloro-4-methylquinoline can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major Products: These depend on the specific reaction conditions and substituents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 2-methylquinoline , 4-methylquinoline , and related heterocycles.
Uniqueness: The chlorine substitution pattern and the isopropyl group make it distinct from other quinolines.
Properties
CAS No. |
952434-93-4 |
---|---|
Molecular Formula |
C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-propan-2-ylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-8(2)10-4-5-12-11(7-10)9(3)6-13(14)15-12/h4-8H,1-3H3 |
InChI Key |
ZZOADICZEAUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)C(C)C)Cl |
Origin of Product |
United States |
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